molecular formula C10H1218FNO3 B1670363 D-Fluoromethyltyrosine F-18 CAS No. 870452-26-9

D-Fluoromethyltyrosine F-18

Cat. No. B1670363
M. Wt: 212.21 g/mol
InChI Key: GEBHVOHKNWLITQ-DEVVULMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-fluoromethyltyrosine F-18 is under investigation in clinical trial NCT01089998 (PET/CT Imaging for Radiation Dosimetry, Plasma Pharmacokinetics, Safety and Tolerability in Healthy Volunteers and Safety, Tolerability and Diagnostic Performance of BAY86-9596 in Patients With Non-small Cell Lung Cancer, Breast Cancer, Head and Neck Cancer and Patients With Inflammations).

properties

CAS RN

870452-26-9

Product Name

D-Fluoromethyltyrosine F-18

Molecular Formula

C10H1218FNO3

Molecular Weight

212.21 g/mol

IUPAC Name

(2R)-2-amino-3-[4-((18F)fluoranylmethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H12FNO3/c11-6-15-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1/i11-1

InChI Key

GEBHVOHKNWLITQ-DEVVULMSSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)OC[18F]

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCF

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCF

Appearance

Solid powder

Other CAS RN

870452-26-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

D-Fluoromethyltyrosine F-18;  BAY 86-9596;  BAY 86 9596;  BAY 869596;  J2.566.882K;  BAY-86-9596 F-18;  (F18)-D-Fmt;  (d)-18F-Fluoromethyltyrosine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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